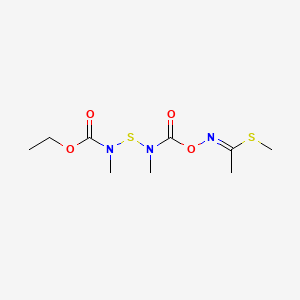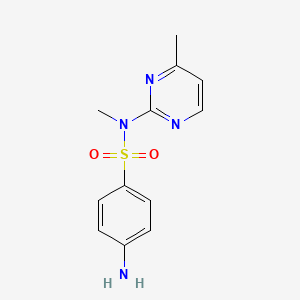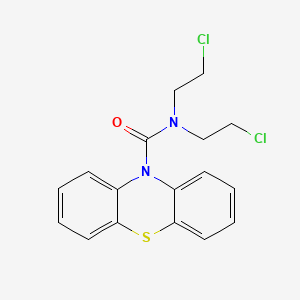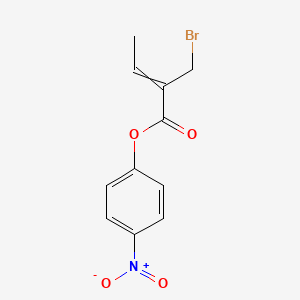
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of nitro groups at positions 6 and 8, and a phenyl group at position 4 The benzothiazine core is a bicyclic structure consisting of a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the nitration of a precursor benzothiazine compound. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-1,4-benzothiazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6,8-diamino-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives often involves the interaction with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom in place of the sulfur atom.
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Contains a carboxylic acid group and a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur dioxide group and exhibits different pharmacological activities.
Uniqueness: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two nitro groups and a phenyl substituent, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
62941-09-7 |
|---|---|
Molecular Formula |
C14H11N3O4S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
6,8-dinitro-4-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-8-12-14(13(9-11)17(20)21)22-7-6-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
ZKJLQXRAEVIHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1C3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


